molecular formula C16H14N6O2S2 B2972304 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1251686-32-4

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2972304
CAS No.: 1251686-32-4
M. Wt: 386.45
InChI Key: NRLJUKXNZRFAKX-UHFFFAOYSA-N
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Description

This compound integrates three pharmacologically significant heterocyclic motifs: a benzimidazole core, a 1,3,4-oxadiazole ring, and a thiazole acetamide side chain. The benzimidazole moiety is known for its role in DNA intercalation and kinase inhibition, while the 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions. The thiazole acetamide group contributes to solubility and target selectivity, particularly in antimicrobial and anticancer contexts . Its molecular formula is C₁₈H₁₆N₆O₂S₂ (molecular weight: ~412.5 g/mol), though synthetic protocols and spectral data remain underreported in the literature .

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S2/c23-13(20-15-17-7-8-25-15)9-26-16-22-21-14(24-16)6-5-12-18-10-3-1-2-4-11(10)19-12/h1-4,7-8H,5-6,9H2,(H,18,19)(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJUKXNZRFAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • 1H-benzimidazole : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • 1,3,4-oxadiazole : A heterocyclic compound recognized for its broad spectrum of biological activities such as anticancer and anti-inflammatory effects.
  • Thiazole : Another heterocyclic moiety that contributes to the compound's pharmacological properties.

Molecular Formula

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 320.38 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown efficacy against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays such as the MTT assay have been employed to evaluate cell viability post-treatment with these compounds. The results indicated that modifications to the oxadiazole moiety can enhance anticancer activity by improving binding affinity to target enzymes involved in cancer progression .

Antimicrobial Activity

The presence of both benzimidazole and thiazole groups in this compound suggests potential antimicrobial properties. Studies have reported that similar compounds demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Anti-inflammatory Effects

The 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit lipoxygenase activity, which plays a crucial role in inflammatory processes. This suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a recent study, a series of 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and tested for their cytotoxicity against five different cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thiazole-containing compounds. The study evaluated their effectiveness against various bacterial strains using standard disk diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity attributable to the thiazole moiety .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerA54912.5
AnticancerMCF-715.0
AntimicrobialStaphylococcus aureus8.0
AntimicrobialEscherichia coli10.0
Anti-inflammatoryLipoxygenaseIC50 not specified

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Modifications Reported Bioactivity Reference
2-((5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Benzimidazole + oxadiazole + thiazole acetamide Antimicrobial, Anticancer (hypothesized)
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Benzimidazole + nitroaryl acetamide Anticancer (IC₅₀: 12 µM vs. HeLa)
2a–i (Indole-based oxadiazole-thioacetamides) Indole + oxadiazole + thiazole/benzothiazole Anticancer (IC₅₀: 8–25 µM vs. MCF-7)
9a–e (Phenoxymethylbenzoimidazole-thiazole-triazole acetamides) Benzoimidazole + triazole + aryl thiazole α-Glucosidase inhibition (IC₅₀: 9–22 µM)
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (1–20) Benzoyl-substituted benzimidazole + acetamide Antibacterial (MIC: 4–16 µg/mL)

Substituent Effects on Bioactivity

  • Thiazole vs. Benzothiazole : Indole-based analogs with benzothiazole substituents (e.g., 2c–i ) exhibit superior anticancer activity (IC₅₀: 8–12 µM) compared to thiazole derivatives (IC₅₀: 18–25 µM), likely due to enhanced π-π stacking with cellular targets .
  • Aryl Modifications: Phenoxymethylbenzoimidazole analogs with electron-withdrawing groups (e.g., 9c, 4-Br-phenyl) show stronger α-glucosidase inhibition (IC₅₀: 9 µM) than electron-donating groups (e.g., 9e, 4-OCH₃-phenyl; IC₅₀: 22 µM) .
  • Nitroaryl vs. Heteroaryl : The nitroaryl group in W1 confers potent cytotoxicity (IC₅₀: 12 µM) but reduces solubility, whereas the thiazole acetamide in the target compound may optimize bioavailability .

Physicochemical and Pharmacokinetic Profiles

  • Molecular Weight : Most analogs fall within 380–450 g/mol, adhering to Lipinski’s rule of five. Exceptions include 9f (C₂₈H₂₃N₇O₃S, MW: 537.6), which may face permeability challenges .

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